methyl N-(5-chloropyridin-2-yl)carbamate
Description
Methyl N-(5-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methyl carbamate group at the 2-position. The chlorine atom enhances electron-withdrawing properties, influencing reactivity and stability, while the carbamate group provides a versatile site for further functionalization. Its synthesis typically involves the reaction of 5-chloropyridin-2-amine with methyl chloroformate under basic conditions, as exemplified in related carbamate syntheses .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl N-(5-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) |
InChI Key |
IAAYBQPCESERMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.
Carbamoylation: Another method involves the use of N-substituted carbamoyl chlorides formed in situ and subsequently reacted with substituted phenols.
Industrial Production Methods:
Tin-Catalyzed Transcarbamoylation: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure.
Indium Triflate Catalysis: Indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(5-chloropyridin-2-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds with potential biological activities .
Biology:
- Studied for its potential anti-fibrotic activities.
- Evaluated for its effects on collagen expression and hydroxyproline content in cell culture medium .
Medicine:
- Investigated for its potential use in the development of novel anti-fibrotic drugs.
- Explored for its pharmacological activities, including antimicrobial and antiviral properties .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and materials .
Mechanism of Action
Molecular Targets and Pathways: Methyl N-(5-chloropyridin-2-yl)carbamate exerts its effects by interacting with specific molecular targets and pathways. The compound’s mechanism of action involves the inhibition of enzymes or receptors that play a crucial role in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate
- Structure : Features a pyridine ring with a benzyloxy group at the 5-position and three methyl groups at the 3-, 4-, and 6-positions. The carbamate group is attached to the 2-position.
- Synthesis : Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with methyl chloroformate in acetone using K₂CO₃ as a base .
- Key Differences :
- The benzyloxy group introduces steric bulk and lipophilicity compared to the chlorine atom in the target compound.
- Additional methyl substituents on the pyridine ring may enhance thermal stability but reduce solubility in polar solvents.
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- Structure : Contains a 5-chloropyridin-2-yl moiety linked to a methyl group, which is further bonded to a tert-butyl carbamate group.
- Synthesis : Likely involves Boc (tert-butoxycarbonyl) protection of the amine group on the pyridine-methyl intermediate .
- Key Differences: The tert-butyl group offers superior hydrolytic stability compared to the methyl carbamate in the target compound.
N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide
- Structure : A complex derivative with a 5-chloropyridin-2-yl group linked to a cyclohexyl-thiazolopyridine scaffold.
- Synthesis : Multi-step process involving base-mediated coupling of intermediates, including ethyl ester hydrochloride salts and acid adducts .
- Key Differences :
- The extended structure includes a bicyclic thiazolopyridine system, enabling interactions with biological targets (e.g., enzymes or receptors).
- The dimethylcarbamoyl group enhances hydrophobicity and may improve membrane permeability compared to simpler carbamates.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The 5-chloro substituent in this compound enhances electrophilicity, making it reactive toward nucleophiles. This contrasts with benzyloxy or tert-butyl derivatives, where steric effects dominate .
- Synthetic Flexibility : The carbamate group serves as a versatile handle for further modifications, enabling tailored physicochemical properties for diverse applications.
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